Home > Products > Screening Compounds P7151 > 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide - 891868-96-5

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Catalog Number: EVT-3148401
CAS Number: 891868-96-5
Molecular Formula: C20H17F2N3O4
Molecular Weight: 401.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic groups []. It belongs to the piperazinyl-piperidine chemical class. This compound effectively blocks the binding and function of CXCR3 chemokines, suggesting an allosteric binding mechanism [].

Relevance: While not sharing a core structure with 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide, VUF11211 is relevant due to its shared target: the CXCR3 receptor. Understanding the binding interactions of VUF11211, particularly its interaction with the major pocket of the transmembrane domains, offers valuable insights for developing new CXCR3 modulators, including potential analogs of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide [].

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist, but unlike VUF11211, it lacks basic groups and belongs to the 8-azaquinazolinone class []. It exhibits a distinct binding mode, primarily interacting with the minor pocket of the CXCR3 transmembrane domains [].

Relevance: NBI-74330, like VUF11211, highlights the diversity of chemical structures capable of targeting the CXCR3 receptor. Its unique binding site and lack of basic groups, contrasting with VUF11211, offer valuable comparative points for understanding the structure-activity relationships crucial for designing novel CXCR3 antagonists, such as analogs of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide [].

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487)

Compound Description: AMG 487 is a novel CXCR3 antagonist that exhibits dose- and time-dependent pharmacokinetics in humans. Its metabolism, particularly by CYP3A4, leads to the formation of reactive metabolites, including a quinone species []. These metabolites have been implicated in the covalent modification of CYP3A4, specifically at the Cys239 residue, leading to time-dependent inhibition of the enzyme [].

[3H]N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

Compound Description: RAMX3 is the first tritium-labeled allosteric modulator specifically designed for the CXCR3 receptor []. Derived from 8-azaquinazolinone allosteric modulators, it exhibits high affinity for CXCR3 with a Kd value of 1.08 nM []. This compound demonstrates negative cooperativity with chemokine CXCL11, highlighting its potential for investigating other CXCR3 allosteric modulators [].

Relevance: RAMX3, while not structurally identical, shares significant structural similarities with 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide, particularly in the presence of the ethoxyphenyl group and the acetamide moiety. Its development as a radioligand provides a valuable tool for studying the binding kinetics and characteristics of other potential CXCR3 allosteric modulators, which could guide the development and optimization of compounds like 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide [].

N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01)

Compound Description: PTQ01 is a thioxoquinazolinone derivative synthesized and evaluated for its anti-inflammatory and analgesic properties []. It demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, even surpassing the efficacy of the standard drug diclofenac sodium [].

N-(4-Ethoxyphenyl)-N-(3-(naphthalen-2yl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)acetamide (NTQ02)

Compound Description: NTQ02, another thioxoquinazolinone derivative, displayed promising anti-inflammatory activity in the carrageenan-induced rat paw edema model []. At a dose of 20 mg/kg, it exhibited significant efficacy, comparable to the standard drug diclofenac sodium [].

N-[({1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-{1-[4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl}piperidin-4-yl)methyl]acetamide (Compound 10)

Compound Description: Compound 10 is a photolabile probe designed for photoaffinity labeling studies targeting the CXCR3 receptor []. This probe exhibits high labeling efficiency (80%) for CXCR3, as demonstrated by a [3H]RAMX3 radioligand displacement assay []. Its design incorporates a photoreactive diazirine group, enabling covalent binding to the receptor upon photoactivation, which facilitates the identification and characterization of the CXCR3 binding site [].

N-1-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103)

Compound Description: BD103 is a biased negative allosteric modulator of the CXCR3 receptor, exhibiting probe-dependent inhibition of CXCR3 signaling []. This compound selectively modulates CXCR3 signaling pathways, demonstrating differential effects depending on the signaling probe used for assessment [].

5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

Compound Description: Similar to BD103, BD064 acts as a biased negative allosteric modulator of the CXCR3 receptor, exhibiting probe-dependent inhibition of signaling []. It demonstrates distinct binding characteristics compared to BD103, interacting with different amino acid residues within the CXCR3 binding pocket [].

Classification

This compound can be classified under the following categories:

  • Chemical Class: Pyrazinones
  • Functional Groups: Amide, diketone
  • Potential Applications: Pharmaceutical development, particularly in the context of drug design targeting specific biological pathways.
Synthesis Analysis

The synthesis of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can be approached through several synthetic routes. The most relevant methods include:

  1. Ugi Reaction: A one-pot synthesis involving an Ugi reaction can be employed where an isocyanide reacts with an aldehyde, a masked amino aldehyde, and a carboxylic acid. The resulting Ugi adduct undergoes further transformations to yield the desired pyrazinone structure.
    • Reaction Conditions: Typically performed in methanol at room temperature for 16 hours.
    • Subsequent Reactions: The Ugi adduct may be treated with trifluoroacetic acid in dichloromethane to facilitate cyclization and formation of the pyrazinone core .
  2. Cyclization Steps: Following the formation of the Ugi adduct, cyclization reactions can occur under acidic conditions to form the dihydropyrazinone structure. This involves deprotection of functional groups and rearrangement to form the final product.
Molecular Structure Analysis

The molecular structure of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide includes:

  • Core Structure: A pyrazine ring fused with two carbonyl groups (diketone).
  • Substituents:
    • A 3,4-difluorophenyl group attached to one nitrogen atom of the pyrazine.
    • An ethoxyphenyl group attached to the amide nitrogen.

Structural Data

  • Molecular Formula: C19H18F2N2O3
  • Molecular Weight: Approximately 364.36 g/mol
  • Key Bonding Features: Presence of fluorine atoms enhances lipophilicity and potential interaction with biological targets.
Chemical Reactions Analysis

The chemical reactivity of this compound can be analyzed through various pathways:

  1. Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions with electrophiles.
  2. Diketone Reactivity: The diketone functionality allows for reactions typical of carbonyl compounds such as aldol condensation or Michael addition under suitable conditions.
  3. Fluorine Effects: The presence of fluorine atoms can influence reactivity by stabilizing transition states or intermediates during chemical transformations.
Mechanism of Action

The mechanism of action for compounds like 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide often involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Inhibition or Modulation: Acting as inhibitors or modulators in biochemical pathways relevant to disease states.
  3. Metabolic Stability: The incorporation of fluorine enhances metabolic stability and bioavailability.
Physical and Chemical Properties Analysis

The physical and chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.
  • Stability: The presence of fluorine may confer increased stability against metabolic degradation.
  • Melting Point and Boiling Point: Specific values are typically determined experimentally but are expected to be influenced by the molecular weight and functional groups present.
Applications

The potential applications of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide include:

  1. Pharmaceutical Development: As a candidate for drug development targeting specific diseases such as cancer or infectious diseases.
  2. Biochemical Research: Useful in studies investigating enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: As a building block in the synthesis of more complex organic molecules.

Properties

CAS Number

891868-96-5

Product Name

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

IUPAC Name

2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C20H17F2N3O4

Molecular Weight

401.37

InChI

InChI=1S/C20H17F2N3O4/c1-2-29-15-6-3-13(4-7-15)23-18(26)12-24-9-10-25(20(28)19(24)27)14-5-8-16(21)17(22)11-14/h3-11H,2,12H2,1H3,(H,23,26)

InChI Key

SEHFXTZQEKJMNY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.